1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil is a synthetic compound that belongs to the class of thiouracil derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both hydroxyethoxy and phenylthio groups in its structure makes it a unique molecule with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thiouracil and phenylthiol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Control of temperature, pressure, and solvent conditions to maximize efficiency.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiouracil ring or the phenylthio group.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified thiouracil derivatives.
Substitution Products: Compounds with different substituents at the hydroxyethoxy position.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of thyroid disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in thyroid hormone synthesis, thereby affecting thyroid function.
Pathways: It may inhibit the activity of thyroid peroxidase, an enzyme crucial for the production of thyroid hormones.
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: A similar compound with a pyrimidine ring instead of a thiouracil ring.
2-Nitro-1-((2-hydroxyethoxy)methyl)imidazole: An acyclonucleoside analogue with a different core structure.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)-5-propyl-2-thiouracil is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and potential therapeutic applications, setting it apart from other similar compounds.
Properties
CAS No. |
137897-87-1 |
---|---|
Molecular Formula |
C16H20N2O3S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-5-propyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O3S2/c1-2-6-13-14(20)17-16(22)18(11-21-10-9-19)15(13)23-12-7-4-3-5-8-12/h3-5,7-8,19H,2,6,9-11H2,1H3,(H,17,20,22) |
InChI Key |
VIRAKHGYHAXNKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(C(=S)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.